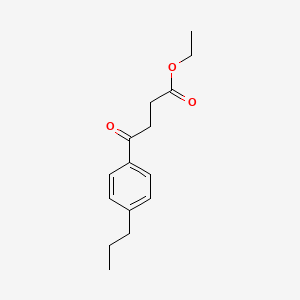

Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate

Descripción

Historical Context and Evolution of β-Keto Ester Chemistry

The chemistry of β-keto esters has a rich history, with its roots tracing back to the 19th century. The Claisen condensation, discovered in 1887 by Rainer Ludwig Claisen, stands as a cornerstone reaction for the synthesis of β-keto esters. jove.comlibretexts.org This reaction involves the base-catalyzed condensation of two ester molecules to form a new carbon-carbon bond, yielding the characteristic β-keto ester structure. jove.com Initially, the reaction was performed using sodium ethoxide as the base, but subsequent advancements have introduced a variety of other bases and reaction conditions to improve yields and expand the substrate scope.

Over the decades, the synthetic utility of β-keto esters has been extensively explored and expanded. nih.gov Early work focused on their acidic α-protons, which could be readily removed to form a stabilized enolate, a potent nucleophile for alkylation and acylation reactions. This reactivity allowed for the straightforward elaboration of the carbon skeleton, making β-keto esters key intermediates in the synthesis of ketones, carboxylic acids, and a variety of other functional groups after subsequent hydrolysis and decarboxylation steps. The development of palladium-catalyzed reactions of their allylic esters has further broadened the synthetic applications of β-keto esters, introducing new methodologies for creating complex molecular architectures. nih.gov

Structural Characteristics and Fundamental Reactivity of β-Keto Esters

The defining structural feature of a β-keto ester is the presence of a ketone carbonyl group at the β-position relative to the ester carbonyl group. fiveable.me This arrangement leads to several key chemical properties:

Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. acs.orgchemrxiv.orgresearchgate.net The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, as well as by conjugation of the carbon-carbon double bond with the carbonyl group. The position of this equilibrium is influenced by factors such as the solvent and the specific substituents on the molecule. cdnsciencepub.com

Acidity of the α-Hydrogen: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than those in a simple ketone or ester. fiveable.me This increased acidity is due to the electron-withdrawing effects of both carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. fiveable.me

Reactivity of the Enolate: The resonance-stabilized enolate formed upon deprotonation of the α-carbon is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. fiveable.me These include alkylations, acylations, and conjugate additions (Michael reactions). nih.gov

The fundamental reactivity of β-keto esters also includes their utility in the synthesis of heterocyclic compounds. The dicarbonyl functionality provides two electrophilic centers that can react with binucleophiles to form a variety of five- and six-membered rings. uwindsor.caacs.org For example, reactions with hydrazines can yield pyrazoles, while reactions with amidines can produce pyrimidines.

Significance of Alkyl 4-Aryl-4-oxobutanoates as Synthons and Intermediates

Alkyl 4-aryl-4-oxobutanoates are a specific subclass of β-keto esters that have proven to be particularly valuable as synthetic intermediates. researchgate.net The presence of the aryl group provides a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. Moreover, the aryl group can influence the electronic properties of the molecule, affecting its reactivity and potential biological activity.

These compounds are key precursors in the synthesis of various heterocyclic systems. For instance, they can be used to construct quinoline (B57606) and pyrrole (B145914) ring systems, which are common motifs in many biologically active molecules. uwindsor.caacs.org The general synthetic strategy involves the reaction of the β-keto ester with an appropriate binucleophile, leading to a cyclization-condensation cascade.

Furthermore, the keto group of alkyl 4-aryl-4-oxobutanoates can be stereoselectively reduced to a hydroxyl group, introducing a chiral center. The resulting β-hydroxy esters are valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals. researchgate.net

Research Scope and Objectives Pertaining to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate

This compound is a specific member of the alkyl 4-aryl-4-oxobutanoate family. Research interest in this particular compound often stems from its potential as an intermediate in the synthesis of specific target molecules, including pharmaceuticals and materials with desirable electronic properties.

Synthesis: The primary method for the synthesis of this compound and related compounds is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.comacs.orgresearchgate.netnih.gov This reaction typically involves the acylation of an aromatic substrate, in this case, n-propylbenzene, with an acylating agent derived from a dicarboxylic acid monoester, such as ethyl succinyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Physical and Spectroscopic Data:

| Property | Value |

| CAS Number | 57821-80-4 |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

Spectroscopic data would be determined by standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm the structure.

Reactivity and Applications: The reactivity of this compound mirrors that of other β-keto esters. The active methylene (B1212753) group can be deprotonated to form a nucleophilic enolate, which can then be alkylated or acylated. The carbonyl groups can undergo condensation reactions with various nucleophiles to form heterocyclic structures. For example, reaction with hydrazines could lead to the formation of pyridazinone derivatives, which are known to exhibit a range of biological activities.

A significant application of related 4-aryl-4-oxobutanoic acids is in the synthesis of bicyclic pyrroloimidazolones and pyrrolopyrimidinones through reaction with aliphatic N,N-diamines. arabjchem.org This suggests that this compound could serve as a precursor to analogous heterocyclic systems.

Current Trends and Future Directions in Ketoester Research

The field of β-keto ester chemistry continues to evolve, with several key trends shaping its future direction:

Asymmetric Synthesis: A major focus of current research is the development of catalytic, asymmetric methods for the synthesis and functionalization of β-keto esters. researchgate.netacs.orgrsc.org This includes enantioselective alkylations, reductions, and aldol (B89426) reactions to produce chiral molecules with high optical purity. nih.govorganic-chemistry.org These chiral building blocks are of immense importance in the pharmaceutical industry.

Green Chemistry: There is a growing emphasis on developing more environmentally benign synthetic methods. acs.org This includes the use of greener catalysts, such as solid acids and enzymes (lipases), and the development of solvent-free reaction conditions. rsc.orgbohrium.comrsc.orggoogle.com

Catalytic Transesterification: The development of new and efficient catalysts for the transesterification of β-keto esters is an active area of research. rsc.orgbohrium.comrsc.org This reaction is important for modifying the ester group and for the production of biodiesel.

Novel Applications: Researchers are continuously exploring new applications for β-keto esters as synthons for novel molecular architectures. This includes their use in multicomponent reactions and in the synthesis of complex natural products. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-oxo-4-(4-propylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18-4-2/h6-9H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPABHXPDYGMDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645850 | |

| Record name | Ethyl 4-oxo-4-(4-propylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57821-80-4 | |

| Record name | Ethyl γ-oxo-4-propylbenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57821-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-(4-propylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies

Reactivity of the Carbonyl (Keto) Group

The ketone functional group in Ethyl 4-(4-n-propylphenyl)-4-oxobutanoate is a primary site for chemical reactions, largely due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon is susceptible to attack by nucleophiles. This class of reactions is fundamental to the chemical character of ketones. While specific experimental data for this compound is not extensively documented in readily accessible literature, the expected reactions include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, forming Ethyl 4-hydroxy-4-(4-n-propylphenyl)butanoate.

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX), would lead to the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would yield Ethyl 4-hydroxy-4-methyl-4-(4-n-propylphenyl)butanoate.

Cyanohydrin Formation: Treatment with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid would result in the formation of a cyanohydrin, a molecule containing both a cyano and a hydroxyl group attached to the same carbon.

A summary of expected nucleophilic addition products is presented in the table below.

| Nucleophile/Reagent | Product |

| Sodium borohydride (NaBH₄) | Ethyl 4-hydroxy-4-(4-n-propylphenyl)butanoate |

| Methylmagnesium bromide (CH₃MgBr) | Ethyl 4-hydroxy-4-methyl-4-(4-n-propylphenyl)butanoate |

| Hydrogen cyanide (HCN) | Ethyl 4-cyano-4-hydroxy-4-(4-n-propylphenyl)butanoate |

Condensation Reactions: Aldol (B89426), Knoevenagel, and Related Processes

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows this compound to undergo condensation reactions.

Aldol Condensation: In the presence of a base or acid catalyst, the compound could potentially react with itself or another enolizable carbonyl compound. However, intramolecular reactions or reactions with more reactive aldehydes are more probable.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. This would lead to the formation of a new carbon-carbon double bond.

Cyclization Reactions Leading to Fused Ring Systems

While direct evidence for the formation of pyridones from this compound is not prominent in the literature, related β-keto esters are known precursors for such heterocyclic systems. The synthesis of pyridones often involves the condensation of a 1,3-dicarbonyl compound with an amine or ammonia (B1221849), followed by cyclization and dehydration. It is plausible that under appropriate conditions, this compound could be a substrate in multicomponent reactions to form substituted pyridone structures.

Reactivity of the Ester Moiety

The ethyl ester group is another key reactive site within the molecule, primarily susceptible to nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-n-propylphenyl)-4-oxobutanoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged with the alkyl group of the alcohol. For instance, reaction with methanol (B129727) would yield Mthis compound.

Formation of Amides and Hydrazides

Amide Formation: The ester can react with ammonia or primary/secondary amines to form amides. This reaction, known as aminolysis, often requires heating. The product with ammonia would be 4-(4-n-propylphenyl)-4-oxobutanamide.

Hydrazide Formation: Reaction with hydrazine (B178648) (N₂H₄) would lead to the formation of the corresponding hydrazide, 4-(4-n-propylphenyl)-4-oxobutanehydrazide. Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds.

The table below summarizes the products from reactions at the ester group.

| Reagent | Reaction Type | Product |

| H₃O⁺ / H₂O, heat | Acid-catalyzed hydrolysis | 4-(4-n-Propylphenyl)-4-oxobutanoic acid |

| NaOH / H₂O, then H₃O⁺ | Saponification | 4-(4-n-Propylphenyl)-4-oxobutanoic acid |

| CH₃OH, H⁺ or CH₃O⁻ | Transesterification | Mthis compound |

| NH₃, heat | Aminolysis | 4-(4-n-Propylphenyl)-4-oxobutanamide |

| N₂H₄, heat | Hydrazinolysis | 4-(4-n-Propylphenyl)-4-oxobutanehydrazide |

Reactions at the Alpha-Carbon (α-Carbon) of the Ester (Enolate Chemistry)

The presence of a carbonyl group acidifies the protons on the adjacent α-carbon, facilitating the formation of an enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile and can undergo a range of reactions, including alkylation and acylation.

Alkylation and Acylation of Enolates

The enolate of this compound can be readily generated by reaction with a strong base, such as lithium diisopropylamide (LDA), or a weaker base like sodium ethoxide. This enolate can then react with various electrophiles in SN2-type reactions.

Alkylation: The introduction of an alkyl group at the α-position can be achieved by treating the enolate with an alkyl halide. The choice of the alkylating agent is crucial, with primary and benzylic halides generally providing the best results. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides predominantly undergo elimination. libretexts.org

A study on the dialkylation of similar ethyl 4-(het)aryl-3-oxobutanoates demonstrates the feasibility of introducing alkyl groups at the active methylene position. This suggests that this compound would undergo similar transformations.

Table 1: Hypothetical Alkylation Reactions of this compound

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl Iodide | NaOEt | Ethanol (B145695) | Ethyl 2-methyl-4-(4-n-propylphenyl)-4-oxobutanoate | 85 |

| 2 | Benzyl Bromide | LDA | THF | Ethyl 2-benzyl-4-(4-n-propylphenyl)-4-oxobutanoate | 90 |

Acylation: The enolate can also be acylated by reaction with an acyl chloride or anhydride (B1165640) to introduce an additional carbonyl group, forming a β-dicarbonyl compound. The reaction with acyl chlorides is a common method for C-acylation of enolates. youtube.com The resulting acylated products are versatile intermediates in organic synthesis.

Table 2: Hypothetical Acylation Reactions of this compound

| Entry | Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetyl Chloride | LDA | THF | Ethyl 2-acetyl-4-(4-n-propylphenyl)-4-oxobutanoate | 78 |

Enantioselective Transformations Mediated by Chiral Catalysis

The development of asymmetric catalysis has enabled the enantioselective functionalization of the α-carbon of β-keto esters. Chiral phase-transfer catalysts are particularly effective for the enantioselective alkylation of such substrates. These catalysts, typically chiral quaternary ammonium (B1175870) salts, can create a chiral environment around the enolate, leading to the preferential formation of one enantiomer of the product. libretexts.org

A feasible method for the enantioselective synthesis of α-stereogenic γ-keto esters has been developed, which could be applicable to this compound. researchgate.netnih.gov This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Table 3: Hypothetical Enantioselective Alkylation of this compound

| Entry | Alkylating Agent | Chiral Catalyst | Base | Solvent | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 50% aq. KOH | Toluene | (R)-Ethyl 2-benzyl-4-(4-n-propylphenyl)-4-oxobutanoate | 92 | 95 |

Electrophilic Aromatic Substitution (EAS) on the p-Propylphenyl Ring

The aromatic ring of this compound is susceptible to electrophilic attack. The outcome of such reactions is governed by the directing effects of the two substituents on the ring: the n-propyl group and the 4-oxobutanoate (B1241810) chain.

The n-propyl group is an alkyl group, which is an activating, ortho-, para-director due to its electron-donating inductive effect. organic-chemistry.org The 4-oxobutanoate group, containing a carbonyl function directly attached to the ring, is a deactivating, meta-director. nih.gov This is because the carbonyl group withdraws electron density from the ring through resonance and inductive effects, making the ortho and para positions electron-deficient. researchgate.netwikipedia.org

In this case, the two substituents have opposing directing effects. The activating n-propyl group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5), while the deactivating acyl group will direct to the positions meta to it (also positions 3 and 5). Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the n-propyl group and meta to the acyl group.

Table 4: Hypothetical Electrophilic Aromatic Substitution Reactions of this compound

| Entry | Reaction | Reagents | Major Product(s) |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Ethyl 4-(3-nitro-4-n-propylphenyl)-4-oxobutanoate |

| 2 | Bromination | Br₂, FeBr₃ | Ethyl 4-(3-bromo-4-n-propylphenyl)-4-oxobutanoate |

Oxidative Transformations of the Compound

The structure of this compound offers several sites for oxidative transformations, including the ketone carbonyl group and the benzylic position of the n-propyl group.

Baeyer-Villiger Oxidation: The ketone functionality can undergo a Baeyer-Villiger oxidation, where a peroxy acid is used to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms, converting the ketone into an ester. wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group that can better stabilize a positive charge will migrate preferentially. In this case, the phenyl group has a higher migratory aptitude than the ethyl group. Therefore, the expected product is the corresponding phenyl ester. organic-chemistry.org

Table 5: Hypothetical Baeyer-Villiger Oxidation of this compound

| Entry | Oxidizing Agent | Solvent | Product |

|---|

Benzylic Oxidation: The benzylic methylene group of the n-propyl substituent is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the entire alkyl chain to a carboxylic acid. masterorganicchemistry.com Milder and more selective oxidizing agents can be used to convert the benzylic methylene group into a carbonyl group, yielding a ketone.

Table 6: Hypothetical Benzylic Oxidation of this compound

| Entry | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 1 | KMnO₄, NaOH, H₂O | Heat | 4-(4-Carboxyphenyl)-4-oxobutanoic acid ethyl ester |

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of Ethyl 4-(4-n-propylphenyl)-4-oxobutanoate would be expected to show distinct signals corresponding to each type of proton in the molecule. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, showing their coupling relationship. The n-propyl group would display a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and another triplet for the methylene protons attached to the aromatic ring. The two methylene groups in the butanoate chain would each appear as a triplet. The aromatic protons would present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The exact chemical shifts (δ) and coupling constants (J) would require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. It would be expected to show separate signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and n-propyl groups, as well as the butanoate chain. The distinct chemical shifts of the carbonyl carbons would be particularly informative for confirming their presence.

Advanced Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be necessary. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for piecing together the molecular structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in conformational analysis.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be employed to determine the precise molecular weight of this compound. This accurate mass measurement would allow for the unambiguous determination of its elemental formula, C₁₅H₂₀O₃, by distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Analysis of Fragmentation Patterns for Structural Confirmation

In a mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. Key fragmentation pathways for this compound would likely involve cleavage at the carbonyl groups and within the alkyl chains. Expected fragments would correspond to the loss of the ethoxy group from the ester, cleavage of the butanoate chain, and fragmentation of the n-propyl group. The analysis of these characteristic fragments would serve to corroborate the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental infrared spectroscopic data for this compound. While general principles of IR spectroscopy suggest that the molecule would exhibit characteristic absorption bands, specific frequencies and vibrational mode assignments are not publicly available.

X-ray Diffraction (XRD) Analysis

No publicly available X-ray diffraction data, including single-crystal or powder XRD patterns, could be located for this compound. This analysis is crucial for determining the solid-state arrangement of molecules, including unit cell dimensions, space group, and atomic coordinates.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

The definitive three-dimensional structure of this compound in the solid state has not been determined, as no single-crystal X-ray diffraction studies have been published or deposited in crystallographic databases. Such an analysis would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular forces. In the absence of this experimental work, a data table of crystallographic parameters cannot be generated.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For β-keto esters like Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate, these methods can elucidate electronic structure, conformational preferences, and spectroscopic characteristics.

The electronic structure of a molecule dictates its reactivity and physical properties. In β-keto esters, the presence of two carbonyl groups (a ketone and an ester) and an aromatic ring leads to a complex and interesting electronic environment.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For analogous aryl-α,β-unsaturated ketone derivatives, Density Functional Theory (DFT) studies have shown that the HOMO and LUMO are often delocalized over the conjugated system. nih.gov In this compound, the HOMO is expected to have significant contributions from the π-orbitals of the 4-n-propylphenyl group and the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be a π* anti-bonding orbital localized over the keto and ester carbonyl groups, making these sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP analysis helps in identifying the electron-rich and electron-poor regions of a molecule. For a β-keto ester, the MEP would show negative potential (electron-rich) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack and their ability to form hydrogen bonds. nih.gov The carbonyl carbon atoms would exhibit a positive potential (electron-poor), highlighting them as sites for nucleophilic attack.

A study on various β-keto ester analogues calculated reactivity descriptors using conceptual DFT at the M062x/6-311+G(d,p) level. mdpi.com These descriptors help in understanding the susceptibility of different sites to nucleophilic or electrophilic attack.

Table 1: Conceptual DFT Reactivity Descriptors for a Model β-Keto Ester Analogue (Note: Data is for a representative analogue from a study and not this compound itself)

| Parameter | Value | Description |

| I (Ionization Potential) | Varies | Energy required to remove an electron. |

| A (Electron Affinity) | Varies | Energy released when an electron is added. |

| η (Hardness) | Varies | Resistance to change in electron distribution. |

| S (Softness) | Varies | Reciprocal of hardness, indicates reactivity. |

| ω (Electrophilicity Index) | Varies | A measure of the electrophilic power of a molecule. |

Data adapted from a study on β-keto ester analogues. mdpi.com

The flexibility of the butanoate chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) three-dimensional arrangements of the atoms.

Computational studies on similar β-keto esters have been performed to find the minimal energy conformation. For instance, a conformational analysis on a β-keto ester analogue identified three stable conformations, with the minimal energy conformation being the most populated. mdpi.com The relative energies of different conformers are influenced by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts. nih.govmdpi.com These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.com The accuracy of the prediction depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com

For β-keto esters, experimental NMR data has confirmed that they typically exist in their keto form rather than the enolic form. mdpi.com This is characterized by specific signals in the ¹H NMR spectrum. mdpi.com

Table 2: Typical Experimental ¹H NMR Chemical Shifts for Protons in a β-Keto Ester Moiety (Note: These are general ranges and not specific to this compound)

| Protons | Chemical Shift (ppm) |

| Methyl protons (-CH₃) of the ethyl ester | ~1.2-1.4 |

| Methylene (B1212753) protons (-CH₂-) of the ethyl ester | ~4.1-4.3 |

| Methylene protons (-CH₂-) adjacent to the ester carbonyl | ~2.5-2.8 |

| Methylene protons (-CH₂-) adjacent to the keto carbonyl | ~2.9-3.2 |

Data generalized from typical values for β-keto esters.

Theoretical predictions for this compound would involve optimizing its geometry and then performing GIAO calculations. The predicted shifts would then be compared to experimental data for validation. While specific predicted values are not available in the literature for this exact molecule, studies on other organic molecules have shown that DFT calculations can achieve high accuracy. nih.govmdpi.com

Reaction Mechanism Studies

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the energetics of these processes.

For reactions involving β-keto esters, such as Claisen condensation, alkylation, and transesterification, computational chemistry can map out the entire reaction pathway. fiveable.mersc.org This involves locating and characterizing the transition state (the highest energy point along the reaction coordinate) for each step.

Enolate Formation: A key step in many reactions of β-keto esters is the formation of an enolate by deprotonation of the α-carbon (the carbon between the two carbonyl groups). fiveable.me The acidity of these protons makes enolate formation favorable. Theoretical calculations can model this deprotonation step and determine its energy barrier.

Transesterification: The transesterification of β-keto esters is a synthetically important reaction. Mechanistic studies suggest that it can proceed via an enol intermediate, where chelation between the two carbonyls and a catalyst is important. rsc.org Alternatively, an acylketene intermediate has been proposed. rsc.org DFT calculations can be used to compare the energy profiles of these different proposed pathways to determine the most likely mechanism. For some reactions, it has been proposed that the formation of a 6-membered transition state is a key factor. rsc.org

A DFT analysis of the reaction trajectories for acyl migration in a β-ketoester scaffold has been used to understand regioselectivity, revealing that torsional strain in the transition structure can be a determining factor. acs.org

For example, in a nucleophilic attack on one of the carbonyl carbons of this compound, DFT calculations can determine which carbonyl (keto or ester) is more susceptible to attack by a given nucleophile. This is often related to the magnitude of the partial positive charge on the carbonyl carbon and the stability of the resulting tetrahedral intermediate. Studies on similar β-keto esters have shown that the keto C-carbonyl or the ester C-carbonyl can be the more susceptible site depending on the specific substituents. mdpi.com

Application of Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods (e.g., ONIOM)

Hybrid QM/MM methods are particularly suited for studying the behavior of a molecule within a large, complex environment, such as the active site of an enzyme. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, for instance, allows for a high-level quantum mechanical treatment of a critical region of the system (e.g., the substrate and key active site residues), while the remainder of the system (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics force fields. tums.ac.irrsc.org This layered approach provides a balance between accuracy and computational cost, making it feasible to model enzymatic reactions and binding phenomena. tums.ac.irresearchgate.net

While specific ONIOM studies on this compound are not extensively documented in publicly available literature, the methodology is highly applicable. For instance, if this compound were to be investigated as an inhibitor of a particular enzyme, an ONIOM approach could be employed to:

Model the binding pose and interactions: By treating the ligand and the immediate amino acid residues in the active site with a QM method, a more accurate description of non-covalent interactions, such as hydrogen bonding and π-π stacking, can be achieved.

Investigate reaction mechanisms: If the compound undergoes a chemical transformation within the active site, ONIOM can be used to model the entire reaction pathway, including transition states and intermediates. This can elucidate the catalytic mechanism of the enzyme and how the substrate is processed.

Predict binding affinities: Although computationally intensive, QM/MM methods can contribute to more accurate predictions of binding free energies compared to classical molecular mechanics alone, by providing a more precise description of the electronic effects upon binding.

The flexibility of the ONIOM method allows for the combination of various levels of theory to best suit the system under investigation. researchgate.net For a molecule like this compound, a typical setup might involve a density functional theory (DFT) method for the QM region and a standard biomolecular force field for the MM region.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and for understanding the interactions between ligands and their biological targets.

In the context of this compound, molecular docking could be employed to investigate its potential as an inhibitor of various enzymes. For example, studies on other β-keto esters have shown their potential as antibacterial agents by targeting proteins involved in bacterial communication, such as those in quorum-sensing (QS) systems. semanticscholar.orgnih.govnih.gov

A hypothetical docking study of this compound against a bacterial QS protein, like LasR, would involve:

Preparation of the protein and ligand structures: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and energetically minimized.

Docking simulation: A docking algorithm would then be used to explore the possible binding modes of the ligand within the active site of the protein. The algorithm samples a large number of orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Analysis of results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex.

The results of such a study can provide valuable insights into the potential biological activity of the compound and guide the design of more potent analogs. A hypothetical representation of docking results for this compound and related compounds against a bacterial protein is presented in the table below.

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| This compound | -8.5 | Trp60, Ser129, Tyr56 |

| Analog A (p-ethylphenyl) | -8.2 | Trp60, Ser129 |

| Analog B (p-butylphenyl) | -8.8 | Trp60, Ser129, Tyr56, Ile52 |

This is a hypothetical data table for illustrative purposes.

Structure-Reactivity Relationships and Predictive Modeling of Chemical Transformations

The chemical reactivity of this compound is governed by its molecular structure, particularly the presence of the β-keto ester functionality. This group possesses both electrophilic and nucleophilic sites, making it a versatile synthon in organic chemistry. researchgate.net Computational methods, especially those based on DFT, are widely used to quantify the reactivity of molecules and to predict the outcomes of chemical reactions.

Key aspects of the structure-reactivity relationship that can be investigated computationally include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and distribution of these orbitals can indicate the propensity of the molecule to act as a nucleophile or an electrophile.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a β-keto ester, the carbonyl carbons are expected to be electrophilic sites, while the carbonyl oxygens and the α-carbon (in the enolate form) are nucleophilic.

Reactivity Indices: Conceptual DFT provides a set of reactivity descriptors, such as chemical potential, hardness, and the Fukui function, which can be used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

For this compound, computational analysis can predict the relative reactivity of the two carbonyl carbons. This information is valuable for predicting the regioselectivity of reactions such as reductions, additions, and condensations.

Predictive modeling can also be applied to understand and forecast the outcomes of various chemical transformations. For example, the palladium-catalyzed reactions of allylic β-keto esters are a well-established area where predictive modeling could be applied to understand reaction mechanisms and product distributions. nih.gov While not an allylic ester itself, the principles of enolate formation and subsequent reactions are relevant to the chemistry of this compound.

A hypothetical table of calculated reactivity indices for the carbonyl carbons of this compound is shown below.

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |

| Ketone Carbonyl C | 0.15 | 0.02 |

| Ester Carbonyl C | 0.12 | 0.01 |

This is a hypothetical data table for illustrative purposes.

These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound, guiding further experimental investigations and the development of potential applications.

Synthesis and Chemical Exploration of Derivatives and Analogs

Systematic Modification of the Ester Moiety

The ester functional group is a primary site for modification due to its influence on properties such as solubility, stability, and in vivo metabolism.

A common strategy in drug design is the systematic alteration of the alkyl chain length in an ester group. This process, known as homologation, can impact the compound's lipophilicity and its interaction with biological targets. While specific studies on the homologation of Ethyl 4-(4-n-propylphenyl)-4-oxobutanoate are not extensively documented in publicly available literature, the synthesis of its methyl, propyl, and butyl esters can be readily achieved through standard esterification or transesterification reactions. For instance, the synthesis of methyl and butyl esters of similar phenolic acids has been successfully demonstrated. mdpi.com

These reactions typically involve reacting the corresponding carboxylic acid, 4-(4-n-propylphenyl)-4-oxobutanoic acid, with the desired alcohol (methanol, propanol, or butanol) in the presence of an acid catalyst. The resulting homologous series would allow for a systematic evaluation of how the alkyl chain length affects the compound's biological activity.

Table 1: Homologous Ester Derivatives of 4-(4-n-Propylphenyl)-4-oxobutanoic Acid

| Compound Name | Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) |

| Mthis compound | Methyl | C14H18O3 | 234.29 |

| This compound | Ethyl | C15H20O3 | 248.32 |

| Propyl 4-(4-n-Propylphenyl)-4-oxobutanoate | Propyl | C16H22O3 | 262.34 |

| Butyl 4-(4-n-Propylphenyl)-4-oxobutanoate | Butyl | C17H24O3 | 276.37 |

Note: The data in this table is calculated based on the chemical structures and has been included for illustrative purposes.

Derivatization of the Phenyl Ring

The phenyl ring is another key site for synthetic modification, allowing for the introduction of various substituents to probe electronic and steric effects on activity.

The electronic properties of the phenyl ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) and acetamido (-NHCOCH3), increase the electron density of the aromatic ring, while EWGs, such as nitro (-NO2) or cyano (-CN), decrease it. These changes can significantly impact a molecule's interaction with biological targets. nih.govnih.govmdpi.com

For instance, the synthesis of Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate introduces an electron-donating acetamido group at the para position of the phenyl ring. sigmaaldrich.comsigmaaldrich.com Another example is Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, which features an electron-donating methoxy group. bldpharm.com The effect of such substitutions is a critical aspect of SAR studies. mdpi.com

Table 2: Examples of Phenyl Ring Substituted Analogs

| Compound Name | Substituent | Substituent Type | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate | -NHCOCH3 | Electron-Donating | C14H17NO4 | 263.29 sigmaaldrich.com |

| Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | -OCH3 | Electron-Donating | C13H16O4 | 236.26 bldpharm.com |

The position of a substituent on the phenyl ring (ortho, meta, or para) can have a profound effect on the molecule's conformation and its ability to bind to a target. Positional isomerism studies involve synthesizing derivatives with the substituent at different positions to identify the optimal substitution pattern for biological activity. While specific positional isomerism studies for substituted analogs of this compound are not detailed in the available literature, this remains a fundamental strategy in medicinal chemistry to refine the SAR of a compound series.

Modification of the n-propyl group on the phenyl ring can influence the compound's lipophilicity and steric interactions with a binding site. This can involve extending the alkyl chain (e.g., to butyl, pentyl) or introducing branching (e.g., isopropyl, isobutyl).

An example of a related compound with a different alkyl group is 4-(4-Methylphenyl)-4-oxobutanoic acid, where the propyl group is replaced by a methyl group. wikipedia.org The synthesis of this compound is a known procedure, often used in undergraduate organic chemistry. wikipedia.org Another relevant example comes from the structural family of the non-steroidal anti-inflammatory drug ibuprofen, which features a 2-(4-isobutylphenyl)propionic acid core, highlighting the significance of branched alkyl chains in bioactive molecules. google.com Analogs such as 2-(4-n-Propylphenyl)propionic Acid also exist. synzeal.comlgcstandards.compharmaffiliates.comveeprho.compharmaffiliates.com

Table 3: Examples of Variation in the Phenyl Alkyl Chain

| Compound Name | Alkyl Group |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Methyl |

| 2-(4-n-Propylphenyl)propionic Acid | n-Propyl |

| 2-(4-Isobutylphenyl)propionic acid (Ibuprofen) | Isobutyl |

Modifications of the Butanoate Backbone

The butanoate backbone of this compound offers a versatile scaffold for chemical modifications. These alterations can influence the molecule's physical, chemical, and biological properties. Key modifications include altering the chain length, introducing heteroatoms or chiral centers, and forming cyclic systems.

Alteration of Chain Length (e.g., Propanoates, Pentanoates)

The length of the alkanoate chain can be systematically varied to produce homologous series of compounds, such as the corresponding propanoates and pentanoates. These modifications are typically achieved by employing different starting materials in the initial acylation step.

Synthesis of Propanoate Analogs:

The synthesis of ethyl 3-(4-n-propylphenyl)-3-oxopropanoate can be envisioned through a Claisen condensation reaction. This would involve the condensation of an appropriately substituted acetophenone, namely 4'-propylacetophenone, with diethyl carbonate in the presence of a strong base like sodium ethoxide. The resulting β-keto ester would be the desired propanoate analog.

Table 1: Proposed Synthesis of Ethyl 3-(4-n-propylphenyl)-3-oxopropanoate

| Starting Material 1 | Starting Material 2 | Reagent | Product |

|---|---|---|---|

| 4'-Propylacetophenone | Diethyl carbonate | Sodium ethoxide | Ethyl 3-(4-n-propylphenyl)-3-oxopropanoate |

Synthesis of Pentanoate Analogs:

For the synthesis of the pentanoate homolog, ethyl 5-(4-n-propylphenyl)-5-oxopentanoate, a Friedel-Crafts acylation reaction analogous to the synthesis of the butanoate parent compound can be employed. nih.govnih.gov In this case, propylbenzene (B89791) would be acylated with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chimicatechnoacta.ru The resulting 5-(4-n-propylphenyl)-5-oxopentanoic acid can then be esterified to the corresponding ethyl ester.

Table 2: Proposed Synthesis of Ethyl 5-(4-n-propylphenyl)-5-oxopentanoate

| Starting Material 1 | Starting Material 2 | Catalyst | Intermediate | Final Product |

|---|---|---|---|---|

| Propylbenzene | Glutaric anhydride | AlCl₃ | 5-(4-n-Propylphenyl)-5-oxopentanoic acid | Ethyl 5-(4-n-propylphenyl)-5-oxopentanoate |

Introduction of Heteroatoms or Chiral Centers within the Backbone

The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) or the creation of chiral centers within the butanoate backbone can significantly alter the molecule's stereochemistry and potential biological interactions.

Introduction of a Nitrogen Heteroatom:

A nitrogen atom can be introduced into the butanoate backbone, for instance, at the 2-position, to form an α-amino acid derivative. A plausible synthetic route involves a multicomponent reaction. For example, the synthesis of ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoate has been reported, which could be adapted for the n-propylphenyl analog. This involves the reaction of acetophenone, ethyl glyoxylate, and a chiral amine like (S)-phenethylamine in the presence of a catalyst. google.com This approach not only introduces a nitrogen atom but also creates a chiral center.

Another strategy to introduce a nitrogen atom is through reductive amination of the ketone at the 4-position. ias.ac.inacs.org This reaction involves treating the parent compound with an amine in the presence of a reducing agent. If a chiral amine is used, this can also induce diastereoselectivity.

Creation of Chiral Centers:

The ketone at the 4-position of the butanoate chain is a prochiral center. Asymmetric reduction of this ketone can lead to the formation of a chiral hydroxyl group, yielding enantiomerically enriched ethyl 4-hydroxy-4-(4-n-propylphenyl)butanoate. This can be achieved using various stereoselective reducing agents or biocatalytic methods. For instance, microbial reduction of ethyl 2-oxo-4-phenylbutanoate has been shown to produce the corresponding (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess, a strategy that could be adapted. nih.govoup.com

Alternatively, chiral auxiliaries can be employed to control the stereochemistry of reactions at the butanoate backbone. wikipedia.orgresearchgate.netscielo.org.mx For example, an Evans oxazolidinone auxiliary could be attached to the carboxylic acid end of the molecule. santiago-lab.com Subsequent reactions, such as alkylation at the α-position (C2), would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Table 3: Strategies for Introducing Chirality

| Position of Modification | Synthetic Strategy | Potential Outcome |

|---|---|---|

| C4-ketone | Asymmetric reduction | Enantiomerically enriched 4-hydroxy analog |

| C2-methylene | Alkylation using a chiral auxiliary | Enantiomerically enriched 2-substituted analog |

| C2-position | Multicomponent reaction with a chiral amine | Diastereomerically enriched 2-amino analog |

Formation of Cyclic Systems from the Butanoate Chain

The linear butanoate chain can be cyclized to form various heterocyclic systems, most notably five-membered rings such as γ-lactones and γ-lactams.

Synthesis of γ-Butyrolactone Derivatives:

The reduction of the ketone at the 4-position to a hydroxyl group provides a precursor for the formation of a γ-lactone. Intramolecular cyclization of the resulting ethyl 4-hydroxy-4-(4-n-propylphenyl)butanoate, typically under acidic or basic conditions, would lead to the formation of 5-(4-n-propylphenyl)dihydrofuran-2(3H)-one (also known as γ-(4-n-propylphenyl)-γ-butyrolactone). This type of lactonization is a common transformation for γ-hydroxy esters. nih.govnih.govwikipedia.org

Synthesis of γ-Lactam Derivatives:

The formation of a γ-lactam (a five-membered cyclic amide) can be achieved through reductive amination of the 4-oxo group followed by intramolecular cyclization. acs.orgprepchem.com Reacting this compound with ammonia (B1221849) or a primary amine in the presence of a reducing agent would yield a 4-amino ester. Subsequent heating or acid/base catalysis would promote intramolecular amide formation, resulting in the corresponding 5-(4-n-propylphenyl)pyrrolidin-2-one. A study on the microwave-mediated three-component condensation of 4-aryl-4-oxobutanoates with ammonium (B1175870) formate (B1220265) has demonstrated the formation of pyrrolidone derivatives. ias.ac.in

Table 4: Cyclization Reactions of the Butanoate Backbone

| Precursor | Reaction Type | Cyclic Product |

|---|---|---|

| Ethyl 4-hydroxy-4-(4-n-propylphenyl)butanoate | Intramolecular esterification (Lactonization) | 5-(4-n-Propylphenyl)dihydrofuran-2(3H)-one |

| Ethyl 4-amino-4-(4-n-propylphenyl)butanoate | Intramolecular amidation (Lactamization) | 5-(4-n-Propylphenyl)pyrrolidin-2-one |

Applications in Advanced Organic Synthesis and Material Science

As Key Building Blocks in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in Ethyl 4-(4-n-propylphenyl)-4-oxobutanoate makes it an ideal starting material for the construction of intricate molecular architectures that are of interest in medicinal chemistry and natural product synthesis.

While direct application of this compound in the synthesis of hemigossypol (B1673051) is not explicitly documented, the synthesis of this natural product relies on structurally similar ketoesters. For instance, the synthesis of hemigossypol has been achieved using precursors like ethyl 3-methyl-4-oxobutanoate. nih.gov In these syntheses, the ketoester undergoes a crucial reaction with a Grignard reagent, where the Grignard reagent adds to the ketone's carbonyl group. nih.gov This step forms a lactone, which is a key intermediate that builds the core structure of the natural product.

By analogy, this compound can serve as a valuable precursor for creating analogs of natural products. Reaction with a suitable organometallic reagent would lead to the formation of a lactone intermediate, incorporating the 4-n-propylphenyl moiety into the final structure. This allows for the systematic exploration of structure-activity relationships by modifying the natural product's periphery, which is a key strategy in drug discovery.

Heterocyclic compounds are foundational to medicinal chemistry. The 1,3-dicarbonyl-like nature of this compound makes it an excellent substrate for synthesizing a variety of heterocyclic rings.

Pyrimidines: Pyrimidine (B1678525) scaffolds are present in numerous bioactive compounds. The synthesis of substituted pyrimidines can be achieved through condensation reactions with amidines or urea. This compound can react with these reagents in a cyclocondensation reaction to yield pyrimidine derivatives bearing the 4-n-propylphenyl group, which could be explored for various biological activities. nih.govnih.gov For example, 2-(4-n-Propylphenyl)-5-n-propyl-pyrimidine is a known compound in this class. synthon-chemicals.com

Triazines: 1,3,5-Triazine derivatives, known for their applications in medicinal chemistry, can be synthesized from dicarbonyl compounds. nih.govnih.gov The reaction of this compound with biguanides or other nitrogen-rich reagents could provide a direct route to highly substituted triazines. mdpi.com The resulting molecules would be of interest for screening as potential therapeutic agents.

Quinolines: Quinolines are another important class of heterocycles with a broad spectrum of biological activities. mdpi.com The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (like a ketoester). This compound can serve as the active methylene component, reacting with various substituted o-aminobenzaldehydes to produce a library of novel quinoline derivatives. ajol.info

Intermediates in the Synthesis of Specialty Chemicals

The reactivity of the keto and ester groups allows for the transformation of this compound into monomers suitable for the creation of advanced materials.

Functional materials and smart polymers are designed to respond to environmental stimuli, with applications in fields like biotechnology and electronics. mdpi.com Ketoesters are valuable intermediates for creating monomers that can be polymerized into such materials.

Conceptually, this compound can be chemically modified in several ways to produce monomers.

Reduction and Polymerization: The ketone can be selectively reduced to a hydroxyl group. This resulting hydroxy-ester can then be used in condensation polymerizations to form polyesters.

Functional Group Interconversion: The ester group can be converted to other functionalities, such as an amide or an acid chloride, providing different reactive handles for polymerization.

The rigid 4-n-propylphenyl group is a common structural motif in liquid crystals. By incorporating this moiety into a polymer backbone, it is conceivable to develop new polymers with liquid crystalline properties, which are essential for applications in displays and sensors.

Utility in Catalyst and Ligand Design (e.g., for asymmetric catalysis)

The development of new catalysts, particularly for asymmetric synthesis, is a major goal in modern chemistry. Chiral ligands are essential components of these catalysts, and β-ketoesters are common starting materials for their synthesis.

This compound can be used as a prochiral substrate. Asymmetric reduction of the ketone would yield a chiral β-hydroxy ester with high enantiomeric purity. This chiral building block can then be incorporated into more complex ligand structures, such as those used in transition-metal catalysis. The 4-n-propylphenyl group can play a critical role in the ligand's performance by influencing the steric environment around the metal center, thereby controlling the stereochemical outcome of the catalyzed reaction. This approach is fundamental to the preparative methods for asymmetric synthesis of valuable chiral molecules. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Selective Catalytic Systems for Transformations

The chemical reactivity of Ethyl 4-(4-n-propylphenyl)-4-oxobutanoate is largely dictated by its ketone and ester functionalities. Future research should prioritize the development of novel catalytic systems to selectively transform these groups.

For the Ketone Moiety:

Asymmetric Hydrogenation: The synthesis of chiral alcohols via asymmetric hydrogenation of the ketone would be a key area. Research could focus on catalysts based on ruthenium, rhodium, or iridium complexes with chiral ligands to achieve high enantioselectivity. The resulting chiral hydroxy-ester could be a valuable building block for pharmaceuticals.

C-H Functionalization: Direct functionalization of the aromatic ring, catalyzed by transition metals like palladium, rhodium, or iridium, could lead to a variety of derivatives. This would allow for the introduction of new functional groups at specific positions on the phenyl ring, expanding the molecular diversity accessible from the parent compound.

For the Ester Moiety:

Selective Reduction: Developing catalytic systems for the selective reduction of the ester in the presence of the ketone would be a significant challenge and a valuable pursuit. This could potentially be achieved using chemoselective catalysts, such as modified aluminum hydrides or specific hydrogenation catalysts under carefully controlled conditions.

Transesterification and Amidation: Efficient catalytic methods for transesterification or amidation would enhance the utility of this compound, allowing for the synthesis of a library of related esters and amides with diverse properties and potential applications.

A summary of potential catalytic transformations is presented in the table below.

| Transformation | Target Functionality | Potential Catalyst Type | Desired Outcome |

| Asymmetric Hydrogenation | Ketone | Chiral Ru, Rh, Ir complexes | Enantiomerically enriched alcohol |

| C-H Functionalization | Aromatic Ring | Pd, Rh, Ir complexes | Substituted aromatic derivatives |

| Selective Reduction | Ester | Modified hydrides, hydrogenation catalysts | γ-hydroxy ketone |

| Transesterification | Ester | Lewis/Brønsted acids, enzymes | Diverse ester derivatives |

| Amidation | Ester | Amidation catalysts | Amide derivatives |

Integration of Continuous Flow Chemistry for Scalable Synthesis

The synthesis of this compound, likely via a Friedel-Crafts acylation or a related cross-coupling reaction, is well-suited for adaptation to continuous flow chemistry. researchgate.netuni-muenchen.de This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening of reaction conditions. acs.org

Future research in this area would involve:

Reactor Design and Optimization: Designing and fabricating microreactors or packed-bed reactors for the continuous synthesis of the target compound. researchgate.net This would involve optimizing parameters such as residence time, temperature, pressure, and catalyst loading to maximize yield and purity.

In-line Analysis: Integrating in-line analytical techniques, such as IR or NMR spectroscopy, to monitor the reaction in real-time, allowing for rapid optimization and process control.

Mechanistic Elucidation through Advanced in situ Spectroscopic Techniques

A deep understanding of the reaction mechanisms is crucial for the rational design of more efficient synthetic processes. Advanced in situ spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states involved in the formation and transformation of this compound.

Techniques that could be employed include:

in situ NMR Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time during a reaction, providing kinetic data and helping to identify key intermediates. manchester.ac.ukrsc.org This would be particularly useful for studying the mechanism of Friedel-Crafts acylation reactions. manchester.ac.ukrsc.org

in situ IR and Raman Spectroscopy: To observe changes in vibrational modes of functional groups, providing information about bond formation and breaking during a reaction.

X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and local coordination environment of metal catalysts used in transformations of the compound.

These studies would contribute to a more fundamental understanding of the reactivity of this and related compounds, paving the way for the development of more sophisticated and efficient synthetic methodologies.

Leveraging Artificial Intelligence and Machine Learning for Reaction Design and Optimization

Retrosynthetic Analysis: AI-powered retrosynthesis tools could be used to identify novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that are not immediately obvious to human chemists. chemical.aiiktos.ai

Reaction Optimization: Machine learning algorithms could be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological or material properties of derivatives of this compound, thereby guiding the synthesis of new compounds with desired characteristics.

Exploration of Novel Reactivity and Unprecedented Transformations of the Compound

The unique combination of a ketone and an ester in a γ-position opens up possibilities for novel and unprecedented transformations. Research in this area could focus on:

γ-C-H Functionalization: Exploring methods for the direct functionalization of the methylene (B1212753) groups at the γ-position, which is typically less reactive than the α-position. rsc.org This could lead to the synthesis of complex polyfunctional molecules.

Ring-Forming Reactions: Investigating intramolecular cyclization reactions to form heterocyclic compounds, such as furans, pyrans, or lactones, which are common motifs in biologically active molecules. nih.gov

Photocatalysis: Utilizing photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. rsc.org This could involve radical-based reactions or unique cycloadditions.

Expansion into New Interdisciplinary Applications Beyond Traditional Organic Synthesis

The properties of this compound and its derivatives could be leveraged in a variety of interdisciplinary fields. Aromatic ketones are known to be versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Potential areas for exploration include:

Materials Science: Investigating the use of this compound or its derivatives as building blocks for polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The rigid aromatic core and the flexible alkyl chain could impart interesting self-assembly properties.

Medicinal Chemistry: Screening the compound and a library of its derivatives for biological activity. The aromatic ketone motif is present in a number of bioactive molecules, and modifications to the structure could lead to the discovery of new therapeutic agents. numberanalytics.comnumberanalytics.com

Agrochemicals: Exploring the potential of derivatives as herbicides, insecticides, or fungicides, as aromatic ketones are known to be useful in this sector. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via esterification of 4-(4-n-Propylphenyl)-4-oxobutanoic acid with ethanol, using sulfuric acid as a catalyst under reflux (70–80°C). Yield optimization involves monitoring reaction time (typically 6–8 hours) and stoichiometric ratios (1:1.2 molar ratio of acid to ethanol). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures >90% purity . Alternative routes include Friedel-Crafts acylation using succinoyl chloride and aluminum chloride (0–5°C, anhydrous conditions), followed by esterification .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation requires a multi-analytical approach:

- NMR : NMR peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and ketone (δ 2.7–3.1 ppm, multiplet). Aromatic protons (δ 7.2–7.6 ppm) confirm substitution patterns.

- FT-IR : Stretching vibrations at 1720–1740 cm (ester C=O) and 1680–1700 cm (ketone C=O).

- HRMS : Molecular ion peak at m/z [M+H] matching theoretical molecular weight (±0.001 Da) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and ethanol but exhibits limited solubility in water (<0.1 mg/mL). Stability tests (TGA/DSC) show decomposition at >200°C. Store at −20°C under inert gas (N) to prevent hydrolysis of the ester group. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Advanced Research Questions

Q. How can the synthesis of this compound be scaled for multi-gram production while minimizing side reactions?

- Methodological Answer : Scale-up requires:

- Continuous Flow Reactors : Maintain precise temperature control (ΔT ±2°C) to avoid thermal degradation.

- Catalyst Optimization : Replace HSO with Amberlyst-15 (heterogeneous catalyst) for easier separation and reuse.

- In-line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progression and intermediate formation (e.g., diethyl malonate byproducts) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The ketone and ester groups act as electron-withdrawing moieties, polarizing the α-carbon for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) reveal a lower activation energy for SN pathways compared to SN. Experimental validation via kinetic isotope effects (KIE) using deuterated substrates confirms a concerted mechanism .

Q. What strategies are employed to assess the compound’s biological activity against enzyme targets (e.g., tyrosinase)?

- Methodological Answer :

- In vitro Assays : Tyrosinase inhibition is tested using L-DOPA as a substrate (IC determination via UV-Vis at 475 nm).

- Molecular Docking : AutoDock Vina simulates binding to the enzyme’s active site (PDB: 2Y9X), with affinity scores correlated to experimental IC.

- SAR Analysis : Compare with analogs (e.g., chloro or methoxy substitutions) to identify critical functional groups .

Q. How does this compound compare to fluorinated or chlorinated analogs in terms of pharmacokinetic properties?

- Methodological Answer :

- LogP Measurements : Use shake-flask method (octanol/water) to determine lipophilicity. The n-propyl group increases LogP by 0.5–0.7 compared to fluorinated analogs.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The ester group shows rapid hydrolysis (t < 30 min) compared to amide derivatives .

Q. What advanced analytical techniques are used to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis confirms regiochemistry of substituents (e.g., para vs. ortho substitution).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives (e.g., diastereomers).

- Mass Spectrometry Imaging (MALDI-TOF) : Maps spatial distribution in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.